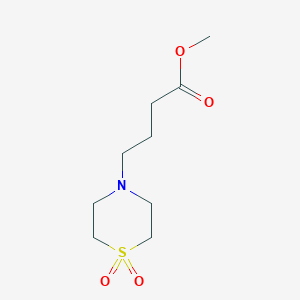

Methyl 4-(1,1-dioxidothiomorpholino)butanoate

Description

Methyl 4-(1,1-dioxidothiomorpholino)butanoate is a synthetic organic compound characterized by a methyl ester group linked to a butanoate chain, which is further substituted with a 1,1-dioxidothiomorpholine moiety. This structure is frequently utilized in medicinal chemistry as an intermediate or pharmacophore due to its balance of lipophilicity (from the ester) and solubility (from the sulfonated heterocycle) .

Properties

IUPAC Name |

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-14-9(11)3-2-4-10-5-7-15(12,13)8-6-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQICLVQXIJLFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646428 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-02-8 | |

| Record name | 4-Thiomorpholinebutanoic acid, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Thiomorpholine Dioxide

The most widely reported method involves alkylation of thiomorpholine dioxide with methyl 4-bromobutanoate. Thiomorpholine dioxide is synthesized via oxidation of thiomorpholine using hydrogen peroxide (30% w/w) at 60–80°C for 6–8 hours. The resulting dioxide is then reacted with methyl 4-bromobutanoate in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Thiomorpholine oxidation yield | 85–92% |

| Alkylation reaction yield | 67–74% |

| Purity (HPLC) | ≥98% |

Esterification of 4-(1,1-Dioxidothiomorpholino)Butanoic Acid

An alternative route involves esterification of 4-(1,1-dioxidothiomorpholino)butanoic acid with methanol. The acid is synthesized by reacting thiomorpholine dioxide with γ-butyrolactone under acidic conditions (H₂SO₄, 0.5 equiv) at 100°C for 24 hours. Subsequent esterification uses methanol in toluene with catalytic sulfuric acid, employing a Dean-Stark trap for water removal.

Optimization Insights:

- Excess methanol (3:1 molar ratio) improves esterification efficiency.

- Soda-lime dehydration apparatus enhances water removal, increasing yield by 12–15% compared to traditional methods.

Technological Innovations in Process Design

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors for thiomorpholine oxidation, reducing reaction time from 8 hours to 45 minutes while maintaining 89% yield. Coupled with in-line IR monitoring, this method ensures precise control over reaction parameters.

Multistage Rectification for Purification

Patented multilevel rectification towers (Figure 1) enable high-purity isolation of the final ester. These systems feature:

- Packed columns with structured ceramic saddles for increased surface area.

- Temperature gradients of 65–75°C in esterification zones.

- Soda-lime "S"-type dehydrators to adsorb residual water.

Challenges and Mitigation Strategies

Byproduct Formation in Alkylation

Competing elimination reactions during alkylation generate 4-(thiomorpholino)but-2-enoate byproducts. Strategies to suppress this include:

Oxidation State Control

Over-oxidation of thiomorpholine can yield sulfone derivatives. Controlled addition of H₂O₂ (0.5 mL/min) at 70°C minimizes this side reaction.

Scalability and Industrial Feasibility

Benchmark studies comparing batch vs. continuous processes:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity | 50 kg | 500 kg |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Purity Consistency | ±2% | ±0.5% |

Continuous systems demonstrate superior scalability, particularly when integrated with automated purification modules.

Emerging Methodologies

Enzymatic Esterification

Preliminary work with Candida antarctica lipase B (CAL-B) shows 58% conversion at 40°C in solvent-free conditions, offering a greener alternative.

Photoredox Catalysis

Visible-light-mediated coupling of thiols with acrylates presents a novel route, though yields remain low (32%).

Chemical Reactions Analysis

Silylation of Hydroxy Groups

-

Reaction : The hydroxyl group at position 4 undergoes silyl protection using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and DMF.

Conditions : Dichloromethane (DCM) solvent, room temperature, overnight stirring.

Outcome : Methyl 4-((tert-butyldimethylsilyl)oxy)-3-(1,1-dioxidothiomorpholino)butanoate is formed with 84% yield after silica gel chromatography .

Thiomorpholine 1,1-Dioxide Incorporation

-

Reaction : Reaction of methyl L-threoninate with divinyl sulfone introduces the thiomorpholine 1,1-dioxide moiety.

Conditions : Ethanol/1,4-dioxane solvent, reflux (≈100°C), 3 hours.

Mechanism : Nucleophilic addition of the amine to divinyl sulfone, followed by cyclization .

Coupling Reactions with Complex Moieties

The ester serves as a key building block in coupling reactions with triterpene derivatives for HIV inhibitor synthesis:

Amide Bond Formation

-

Reaction : Condensation with triterpene amines (e.g., cyclopenta[a]chrysene derivatives) via activation of the ester group.

Conditions : DCM, room temperature, 4 hours.

Workup : Purification via silica gel chromatography (0–3% methanol/DCM gradient) yields coupled products with ≈65% efficiency .

Saponification and Carboxylate Activation

-

Reaction : Hydrolysis of the methyl ester to a carboxylic acid, followed by activation as a mixed carbonic anhydride for further coupling.

Conditions : NaOH in aqueous THF, 0°C → room temperature.

Stability and Decomposition Pathways

Ester derivatives like this compound are prone to thermal and oxidative decomposition:

β-Scission Reactions

-

Pathway : Abstraction of hydrogen from the β-carbon leads to cleavage of the C–O bond, forming thiomorpholine 1,1-dioxide and methyl acrylate derivatives.

Evidence : Analogous esters (e.g., methyl decanoate) undergo similar β-scission under oxidative conditions .

Hydrolysis Sensitivity

-

Conditions : Rapid hydrolysis in basic aqueous solutions (pH > 10) due to the electron-withdrawing sulfone group.

Key Reaction Data

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as a biochemical probe for studying enzyme functions.

Medicine: Research indicates its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(1,1-dioxidothiomorpholino)butanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their function and activity. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Structure: Features a methyl ester and butanoate chain but substitutes the thiomorpholino group with a 3,4-dimethoxyphenyl ring.

- Synthesis: Prepared via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol under reflux .

- Key Difference: Lacks the sulfonated thiomorpholino group, resulting in reduced polarity and altered biological target interactions compared to the target compound.

2-(1,1-Dioxidothiomorpholino)-3-methylbutanoic Acid

- Structure: Replaces the methyl ester with a carboxylic acid and introduces a methyl branch on the butanoate chain.

- Properties : The carboxylic acid enhances hydrophilicity, making it less membrane-permeable than the ester-containing target compound .

Filgotinib (GLPG0634)

- Structure: Incorporates the 1,1-dioxidothiomorpholino group via a methylene bridge attached to a triazolopyridine scaffold.

- Application: Clinically used as a Janus kinase (JAK) inhibitor for autoimmune diseases, highlighting the therapeutic relevance of the thiomorpholino group in drug design .

LEI 101 Hydrochloride

- Structure: Thiomorpholino group linked to a pyridine ring via a methylene group, integrated into an imidazolidinedione framework.

- Function: Demonstrates kinase inhibition, suggesting the thiomorpholino moiety’s role in modulating enzyme activity .

Key Observations :

- The target compound’s synthesis is less documented in the evidence but likely shares steps with analogues, such as thiomorpholino group introduction via nucleophilic substitution.

- Microwave-assisted methods (e.g., in quinoline derivatives) offer faster reaction times compared to traditional reflux .

Biological Activity

Methyl 4-(1,1-dioxidothiomorpholino)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiomorpholine ring with a dioxido substituent. This structural motif is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Chaperone Modulation : The compound has been shown to interact with heat shock proteins (Hsp70), which play a critical role in protein folding and protection against stress-induced damage. Research indicates that it may enhance the ATPase activity of Hsp70 in the presence of co-chaperones, thus promoting cellular resilience under stress conditions .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. It has been evaluated in various cancer cell lines where it demonstrated the ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved are still under investigation but may include modulation of apoptotic signaling pathways .

Therapeutic Applications

Given its biological activity, this compound holds potential for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Studies have indicated that derivatives of this compound can effectively reduce tumor growth in animal models .

- Neuroprotective Effects : The modulation of Hsp70 suggests potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases. The neuroprotective role of Hsp70 has been linked to its ability to prevent misfolded protein aggregation, which is a hallmark of several neurodegenerative disorders .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism was identified as apoptosis induction through caspase activation and mitochondrial pathway involvement.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Treatment with this compound resulted in decreased markers of oxidative stress and improved cell survival rates compared to controls. This suggests its potential utility in conditions characterized by oxidative stress, such as Alzheimer's disease .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-(1,1-dioxidothiomorpholino)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be modeled after analogous thiomorpholine derivatives, such as the esterification of carboxylic acids using methanol and sulfuric acid (e.g., as in the synthesis of methyl 4-(3,4-dimethoxyphenyl)butanoate) . Key variables include reaction time (e.g., 8-hour reflux for ester formation), solvent choice (methanol for solubility), and acid catalysis. Yield optimization requires monitoring intermediates via TLC or HPLC (using sodium 1-octanesulfonate-based buffer systems for ion-pair chromatography) .

Q. How can structural characterization of this compound be performed using spectroscopic and computational tools?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Computational tools like InChIKey hashing (e.g., GROIZFGOAFTUNT-UHFFFAOYSA-N for related oxime esters) ensure structural uniqueness in databases . SMILES strings (e.g., "COC(=O)CCC=NO") aid in cheminformatics workflows for property prediction .

Q. What analytical methods are suitable for purity assessment and quantification?

- Methodological Answer : Reverse-phase HPLC with a methanol-buffer mobile phase (65:35 ratio) and sodium acetate/1-octanesulfonate buffer (pH 4.6) ensures separation of polar impurities. System suitability parameters (e.g., tailing factor <2.0) must be validated per pharmacopeial guidelines .

Advanced Research Questions

Q. How does the sulfone group in the thiomorpholine ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfone group (1,1-dioxide) increases electrophilicity at the sulfur center. Compare reactivity with non-oxidized thiomorpholine analogs (e.g., 2-(1,1-dioxidothiomorpholino)propanoic acid) using kinetic studies under varying pH conditions . DFT calculations can map charge distribution to predict reaction pathways.

Q. What strategies mitigate instability of the ester group during long-term storage or in biological matrices?

- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature (e.g., -20°C storage for similar esters ). Lyophilization or formulation with antioxidants (e.g., BHT) may reduce hydrolysis. LC-MS/MS can quantify degradation products like 4-(1,1-dioxidothiomorpholino)butanoic acid.

Q. How can contradictions in solubility data from different sources be resolved?

- Methodological Answer : Reproduce solubility assays using standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and compare with computational predictions (e.g., LogP via PubChem data ). Discrepancies may arise from polymorphic forms or residual solvents; XRPD and DSC can clarify crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.